molecular formula C20H27NO3 B1613881 Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone CAS No. 898762-52-2

Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone

Cat. No. B1613881
CAS RN: 898762-52-2
M. Wt: 329.4 g/mol
InChI Key: QZDAPCOHJHNKPK-UHFFFAOYSA-N
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Description

“Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone” is a chemical compound with the molecular formula C20H27NO3 . It has an average mass of 329.433 Da and a mono-isotopic mass of 329.199097 Da .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Becker and Flynn (1992) discusses the reductive homologation of 1,4-cyclohexanedione monoethylene acetal leading to 1,4-dioxaspiro[4.5]decan-8-yl-methylamine, which could be a related structural component in the synthesis of compounds similar to Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone (Becker & Flynn, 1992). This process, involving reductive amination, showcases the potential utility of such compounds in synthesizing complex structures.

Green Chemistry Applications

Research by Azzena et al. (2015) on using Cyclopentyl methyl ether in acetalization reactions underlines the compound's role in environmentally friendly chemistry. They highlight the compound's use as a solvent in synthesizing 1,3-dioxanes and 1,3-dioxolanes, indicating its potential in creating similar ketone-based structures (Azzena et al., 2015).

Novel Scaffold Development for Drug Discovery

Chalyk et al. (2017) present the synthesis of 6-azaspiro[4.3]alkanes from four-membered-ring ketones, establishing a new scaffold for drug discovery. This work points to the innovative use of spirocyclic and azaspiro compounds, akin to Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone, in developing pharmaceuticals (Chalyk et al., 2017).

Spiroketal Natural Products Synthesis

Iwata et al. (1988) detail the enantioselective synthesis of 1,6-Dioxaspiro[4.5]decanes, a process that may be relevant to producing enantiomers of Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone. This research illustrates the compound's potential in synthesizing spiroketal natural products and pheromones (Iwata et al., 1988).

Nematicidal Activity and Compound Synthesis

Srinivas et al. (2008) explore the synthesis of compounds with nematicidal activity, which could include frameworks similar to Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone. Their work emphasizes the potential of such compounds in agricultural applications (Srinivas et al., 2008).

properties

IUPAC Name

cyclopentyl-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c22-19(17-5-1-2-6-17)18-7-3-4-16(14-18)15-21-10-8-20(9-11-21)23-12-13-24-20/h3-4,7,14,17H,1-2,5-6,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDAPCOHJHNKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643342
Record name Cyclopentyl{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone

CAS RN

898762-52-2
Record name Cyclopentyl[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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